Pyridine, 2-[2-(3-pyridinyl)ethenyl]-
Description
Synthesis Analysis
The synthesis of various pyridine derivatives has been explored in several studies. For instance, bifunctional 2-(diphenylphosphino)pyridine N,P-dioxides were prepared by oxidation of the corresponding P-oxides, demonstrating a method for creating ligands with potential coordination chemistry applications . Another study reported the synthesis of 1-butyl-4-[2-(3,5-dimethoxy-4-hydroxyphenyl)ethenyl)]pyridinium chloride tetrahydrate, providing detailed structural and spectroscopic elucidation . Additionally, the synthesis of 3-ethenylpyrazolo[1,5-a]pyridines was achieved through the thermolysis of 2-allylidene-1,2-dihydropyridines, indicating a route for creating pyrazolopyridine derivatives .
Molecular Structure Analysis
The molecular structures of synthesized pyridine derivatives have been determined using various techniques. Single-crystal X-ray diffraction analyses were used to reveal the crystal and molecular structures of uranium complexes with 2-(diphenylphosphino)pyridine N,P-dioxides . Similarly, the structure of 1-butyl-4-[2-(3,5-dimethoxy-4-hydroxyphenyl)ethenyl)]pyridinium chloride tetrahydrate was elucidated using single-crystal X-ray diffraction, supported by quantum chemical calculations . The crystal structures of organic-inorganic hybrid materials containing 4-[(E)-2-(pyridin-1-ium-2-yl)ethenyl]pyridinium cations were also determined, showcasing the formation of a three-dimensional network .
Chemical Reactions Analysis
Several studies have investigated the chemical behavior of pyridine derivatives. For example, 2-[2-(2-Pyrrolyl)ethenyl]pyridine undergoes intramolecular hydrogen atom transfer upon irradiation, influenced by intramolecular hydrogen bonding and solvent effects . Pyridines have been shown to react with acylacetylenes and water to yield 5-[(Z)-acylethenyl]amino-2,4-pentadienals in a stereoselective manner . The Knoevenagel condensation reaction between 2-methylpyridine and p-fluorobenzaldehyde resulted in the formation of 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol and its dehydration compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives have been characterized through various analytical techniques. Infrared and NMR spectroscopy were used to characterize the ligands in the study of uranium complexes . The novel chloride salt of 1-butyl-4-[2-(4-hydroxyphenyl)ethenyl)]pyridine was analyzed using IR-spectroscopy, UV-spectroscopy, and mass spectrometry, revealing solvatochromic effects and the formation of H-aggregates in polar protic solvents . The organic-inorganic hybrid compounds were characterized by FT-IR spectroscopy and thermogravimetric analysis, indicating their stability and potential for hydrogen-bonding interactions .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[(E)-2-pyridin-3-ylethenyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-2-9-14-12(5-1)7-6-11-4-3-8-13-10-11/h1-10H/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXDIUGCNUFQEM-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=CC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601263077 | |
Record name | Pyridine, 2-[2-(3-pyridinyl)ethenyl]-, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601263077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Pyridyl)-2-(3-Pyridyl)-Ethylene | |
CAS RN |
13362-75-9, 17755-52-1 | |
Record name | Pyridine, 2-[2-(3-pyridinyl)ethenyl]-, (E)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13362-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (E)-2-(2-(3-Pyridyl)vinyl)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013362759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Pyridyl)-2(3-pyridly)ethylene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63903 | |
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Record name | MLS000737373 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60478 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyridine, 2-[2-(3-pyridinyl)ethenyl]-, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601263077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-PYRIDYL)-2-(3-PYRIDYL)-ETHYLENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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